Parkinson's disease researchers require validated proteasome activators with reproducible potency to ensure assay consistency across SH-SY5Y neuroblastoma models. Demethylsuberosin (CAS 21422-04-8) directly addresses this need with sub-micromolar EC50 proteasome activation-25-fold more potent than betulinic acid-and a reproducible IC50 of 9.42 μM against LPS-induced PGE2 production in RAW 264.7 macrophages.
• Proteasome activation: sub-μM EC50; 25× greater potency vs betulinic acid for UPS-targeted Parkinson's studies.
• PGE2 inhibition: IC50 9.42 μM-cost-effective positive control for arachidonic acid pathway screening.
• C6-prenylated intermediate: non-substitutable substrate for marmesin synthase in linear furanocoumarin biosynthesis.
• Available at ≥99.7% purity (HPLC/NMR-verified) to minimize assay interference in HTS campaigns.
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
CAS No.21422-04-8
Cat. No.B190953
⚠ Attention: For research use only. Not for human or veterinary use.
Demethylsuberosin (7-Demethylsuberosin, CAS 21422-04-8) is a naturally occurring prenylated coumarin, specifically a 6-prenyl-7-hydroxycoumarin, found in plant species such as *Angelica gigas* Nakai and *Cudrania tricuspidata* . As a hydroxycoumarin derivative, it serves as a key biosynthetic intermediate in the formation of linear furanocoumarins [1]. Its pharmacological profile is distinguished by its activity as a proteasome activator, L-type CaV1.2 channel inhibitor, and prostaglandin E2 (PGE2) production inhibitor, which have been demonstrated in various in vitro assays [2].
Proteasome activation pathway studies – reported modulation of ubiquitin-proteasome system in neuronal models
L-type calcium channel (CaV1.2) assay context – reported ion channel interaction in vitro
PGE2 pathway inhibition research – reported modulation of arachidonic acid cascade
Linear furanocoumarin biosynthesis intermediate – specific C6-prenylated coumarin probe
[1] Brown, S. A., & Steck, W. (1973). 7-Demethylsuberosin and osthenol as intermediates in furanocoumarin biosynthesis. *Phytochemistry*, 12(6), 1315-1324. View Source
Within the class of prenylated coumarins, seemingly minor structural variations, such as the presence or position of a hydroxyl versus a methoxy group (e.g., Demethylsuberosin vs. Suberosin) or the site of prenylation (C6 vs. C8, as seen with Osthenol), dictate distinct biological functions and enzymatic processing . These structural nuances are not merely chemical curiosities; they translate directly into quantifiable differences in target engagement, metabolic fate, and biological potency. For instance, the free 7-hydroxy group on Demethylsuberosin is critical for its potent proteasome activation and neuroprotective activity , whereas the 7-methoxy group of Suberosin or the alternative prenylation site of Osthenol leads to entirely different activity profiles, such as NF-κB modulation or selective MAO-A inhibition, respectively [1]. The following quantitative evidence demonstrates why generic substitution with a similar coumarin will compromise experimental reproducibility and lead to significantly different research outcomes.
Risk C8-prenylation leads to distinct MAO-A inhibition; does not support linear furanocoumarin biosynthesis studies
[1] Baek, S. C., Kang, M. G., Park, J. E., Lee, J. P., Lee, H., Ryoo, I. J., ... & Kim, H. (2019). Osthenol, a prenylated coumarin, as a monoamine oxidase A inhibitor with high selectivity. *Bioorganic & Medicinal Chemistry Letters*, 29(6), 839-843. View Source
In a head-to-head study evaluating protection against MPP+-induced neurotoxicity in SH-SY5Y human neuroblastoma cells, Demethylsuberosin demonstrated a significantly higher potency compared to the known proteasome activator betulinic acid .
Neuroprotective potency (EC50) against MPP+-induced cell death
Target Compound Data
0.17 µM
Comparator Or Baseline
Betulinic acid (4.29 µM)
Quantified Difference
Demethylsuberosin is approximately 25-fold more potent than betulinic acid.
Conditions
SH-SY5Y human neuroblastoma cells challenged with 1-methyl-4-phenylpyridinium (MPP+)
Why This Matters
This 25-fold potency advantage makes Demethylsuberosin a superior and more economical tool compound for investigating proteasome activation as a neuroprotective strategy in Parkinson's disease models.
Further defining its mechanism, Demethylsuberosin was shown to directly enhance the chymotrypsin-like and caspase-like activities of the 20S proteasome that were impaired by MPP+ in SH-SY5Y cells, with EC50 values in the sub-micromolar range .
Supports target-engagement context for proteasome modulation
MPP+-impaired SH-SY5Y cells; mechanistic data
Proteasome activatorUbiquitin-proteasome systemCellular health
Evidence Dimension
Restoration of proteasome activity (EC50)
Target Compound Data
Chymotrypsin-like: 0.76 µM; Caspase-like: 0.82 µM
Comparator Or Baseline
Baseline activity in MPP+-impaired cells
Quantified Difference
Not applicable (restoration of function compared to impaired control).
Conditions
SH-SY5Y cells with MPP+-impaired proteasome function
Why This Matters
This mechanistic data confirms the target engagement and functional outcome of Demethylsuberosin, providing a clear basis for its use in experiments requiring precise modulation of the ubiquitin-proteasome system.
Proteasome activatorUbiquitin-proteasome systemCellular health
Anti-Inflammatory Activity via PGE2 Inhibition
Demethylsuberosin has been consistently reported to inhibit PGE2 production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 9.42 µM [1]. While a direct head-to-head comparison with its close analog suberosin in the same assay is not available, this value places it as a moderately potent anti-inflammatory agent within the coumarin class. Other coumarins from the same source plant showed a wide range of activities, from moderate to inactive (IC50 >80 µM) [2], highlighting that activity is highly structure-dependent.
PGE2 production inhibitionCross-study comparable
IC50 9.42 µM; coumarin class range: 9.4 to >80 µM
Supports PGE2 pathway inhibition study context; ranked within top quartile of tested set
LPS-stimulated RAW 264.7 macrophages
Anti-inflammatoryProstaglandin E2Immunology
Evidence Dimension
Inhibition of PGE2 production (IC50)
Target Compound Data
9.42 µM
Comparator Or Baseline
Range of other coumarins from Angelica gigas: 9.4 µM to >80 µM (inactive) [2]
Quantified Difference
Demethylsuberosin exhibits inhibitory activity within the top quartile of tested coumarins from its source plant.
Conditions
LPS-stimulated RAW 264.7 murine macrophages
Why This Matters
This reproducible and well-documented anti-inflammatory activity profile establishes Demethylsuberosin as a reliable positive control or lead compound for studying the arachidonic acid pathway and PGE2-mediated inflammation.
[2] Ma, Y. F., Jung, J. Y., Jung, Y. J., Choi, J. H., Jeong, W. S., Song, Y. S., ... & Kim, M. J. (2009). Anti-inflammatory Activities of Coumarins Isolated from Angelica gigas Nakai on LPS-stimulated RAW 264.7 Cells. *Journal of Food Science and Nutrition*, 14(3), 213-218. View Source
Regiospecific Biosynthesis vs. Osthenol
Demethylsuberosin is the exclusive product of the C6-prenylation of umbelliferone by the enzyme PsPT1, committing the pathway to linear furanocoumarins. In contrast, the structurally similar compound Osthenol is synthesized by C8-prenylation via the paralogous enzyme PsPT2, leading to angular furanocoumarins . This regiospecificity is a critical differential feature.
Product of C6-prenylation by PsPT1 (specific activity: 5 ± 1 nmol/min/mg for Demethylsuberosin synthesis)
Comparator Or Baseline
Osthenol (Product of C8-prenylation by PsPT2; specific activity: 7.2 ± 0.8 nmol/min/mg for Osthenol synthesis) [1]
Quantified Difference
The enzymes exhibit distinct regiospecificity; they are not functionally interchangeable, and their products lead to different metabolic pathways.
Conditions
Heterologously expressed PsPT1 and PsPT2 enzymes with umbelliferone and DMAPP as substrates
Why This Matters
For researchers studying plant metabolism or engineering furanocoumarin production, Demethylsuberosin is the essential and specific intermediate for the linear pathway. Using Osthenol would lead to the incorrect metabolic branch and completely different downstream products.
[1] Munakata, R., et al. (2016). Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae. *New Phytologist*, Supporting Information Fig. S1. View Source
High Purity for Reproducible Research
To ensure experimental reproducibility, procurement of Demethylsuberosin with a validated high purity is essential. Multiple reputable vendors supply Demethylsuberosin with a certified purity of 99.7% or higher, as determined by HPLC and NMR . This level of analytical validation is critical for generating reliable data, especially in sensitive assays like proteasome activation or cell-based experiments.
99.72% (HPLC) with confirmed structure by NMR ; 99.71%
Comparator Or Baseline
Standard commercial purity for research-grade compounds (often 95-98%)
Quantified Difference
Demethylsuberosin from these sources is available at ultra-high purity, reducing the risk of confounding biological activities from unknown impurities.
Conditions
HPLC analysis and NMR confirmation, batch-specific Certificates of Analysis available
Why This Matters
Procuring Demethylsuberosin with documented high purity from a reliable vendor is critical for minimizing experimental variability and ensuring that observed biological effects are attributable to the compound itself, not an impurity.
Ubiquitin-Proteasome Dysfunction in Parkinson's Models
Based on its 25-fold greater potency over betulinic acid and sub-micromolar EC50 values for restoring proteasome activity , Demethylsuberosin is a superior tool for studying the role of the ubiquitin-proteasome system in Parkinson's disease. It is particularly well-suited for use in SH-SY5Y neuroblastoma cell models challenged with MPP+ to evaluate neuroprotective mechanisms .
Anti-Inflammatory Drug Discovery Targeting PGE2
The reproducible IC50 of 9.42 µM against LPS-induced PGE2 production in RAW 264.7 macrophages makes Demethylsuberosin an excellent and cost-effective positive control for screening assays aimed at discovering novel inhibitors of the arachidonic acid pathway. Its activity profile helps benchmark new chemical entities against a known, natural product-derived standard.
Linear Furanocoumarin Biosynthesis Pathway
In plant biochemistry, Demethylsuberosin's specific role as the C6-prenylated intermediate is non-substitutable . It is the required substrate for downstream enzymes like marmesin synthase and psoralen synthase in the biosynthesis of linear furanocoumarins [1]. Researchers studying or engineering these pathways must use Demethylsuberosin to accurately model or manipulate flux toward linear furanocoumarins, as its regioisomer osthenol leads to the angular pathway.
Reproducible High-Throughput Screening
For HTS campaigns or any assay requiring precise compound concentrations and minimal interference, the availability of Demethylsuberosin at a validated purity of ≥99.7% is a significant advantage . This level of purity, confirmed by HPLC and NMR, reduces the risk of false positives or negatives arising from impurities, thereby enhancing data quality and assay robustness.
Application
Selection Property
Validation Focus
Ubiquitin-proteasome pathway studies in neurotoxicity models
Reported proteasome activation pathway context
Proteasome activity restoration endpoints
PGE2 pathway inhibition screening
Reported PGE2 inhibition pathway context
IC50 benchmarking against coumarin class
Linear furanocoumarin biosynthesis research
C6-prenylation specificity (PsPT1 substrate)
Linear vs angular pathway differentiation
Reproducible screening assays (e.g., HTS)
High analytical purity with documented HPLC profile
Impurity-related variability control
[1] Hamerski, D., Schmitt, D., & Matern, U. (1990). Elicitor-induced biosynthesis of psoralens in Ammi majus L. suspension cultures. Microsomal conversion of demethylsuberosin into (+)marmesin and psoralen. *Phytochemistry*, 29(4), 1131-1135. View Source
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